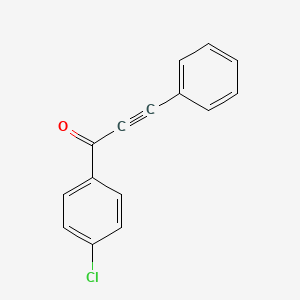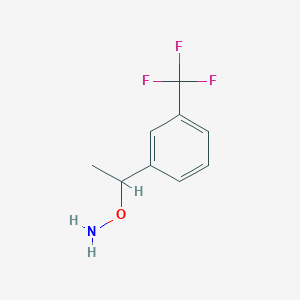
Methyl 5-hydroxy-6-methoxynicotinate
Vue d'ensemble
Description
Methyl 5-hydroxy-6-methoxynicotinate is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a methoxy group at the 6th position and a hydroxy group at the 5th position on the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-methoxynicotinate typically involves the esterification of 5-hydroxy-6-methoxynicotinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization tanks.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5th position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 5-oxo-6-methoxynicotinic acid.
Reduction: 5-hydroxy-6-methoxynicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-hydroxy-6-methoxynicotinate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Potential use in drug development due to its structural similarity to nicotinic acid derivatives.
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes involved in metabolic processes. The hydroxy and methoxy groups on the nicotinate ring play a crucial role in its binding affinity and specificity towards these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-6-methoxynicotinate
- Methyl 6-methoxynicotinate
- Methyl 4-chloro-6-methoxynicotinate
Uniqueness
Methyl 5-hydroxy-6-methoxynicotinate is unique due to the presence of both hydroxy and methoxy groups on the nicotinate ring, which imparts distinct chemical and biological properties. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research .
Propriétés
IUPAC Name |
methyl 5-hydroxy-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNCRFEGUYTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)

![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)
![19-thia-2,14,16-triazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),14,16-hexaen-17-amine](/img/structure/B3108483.png)







![2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3108530.png)
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)

